molecular formula C4H8O2 B1280994 Butyric acid-4,4,4-d3 CAS No. 36789-14-7

Butyric acid-4,4,4-d3

Cat. No. B1280994
CAS RN: 36789-14-7
M. Wt: 91.12 g/mol
InChI Key: FERIUCNNQQJTOY-FIBGUPNXSA-N
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Description

Butyric acid, a 4-carbon fatty acid, plays a significant role in various biological functions. It has been shown to influence cell morphology, growth rate, and gene expression in mammalian cells. Specifically, sodium butyrate, a salt form of butyric acid, can induce reversible growth inhibition in tumor cells and cause cell death in certain neuroblastomas and glioma cells. It has also been observed to synergize with other tumor therapeutic agents, potentially enhancing their efficacy. Furthermore, butyric acid is involved in the induction of differentiation in various cell types and may alter enzyme activities through mechanisms such as histone hyperacetylation. These properties suggest that butyric acid could be useful in managing neoplasms and as a tool for studying gene regulation .

Synthesis Analysis

The synthesis of butyric acid derivatives, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, involves detailed molecular and crystal structure studies. Single crystal X-ray diffraction is a common technique used to analyze the structure of these compounds. The synthesis process often results in molecules with specific structural features, such as bent side chains and hydrogen-bonded chains, which contribute to the formation of supramolecular structures .

Molecular Structure Analysis

The molecular structure of butyric acid derivatives has been characterized using various computational and experimental methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize stable structures and analyze properties such as HOMO-LUMO gaps, atomic charges, and dipole moments. These studies provide insights into the electronic, vibrational, and thermodynamic properties of the compounds. Additionally, vibrational spectra obtained from FTIR methods can be compared with theoretical predictions to understand the molecular structure further .

Chemical Reactions Analysis

Butyric acid and its derivatives participate in a range of chemical reactions, which can be analyzed using descriptors like local softness, electrophilicity, electronegativity, and hardness. These descriptors help in understanding the reactivity of the molecules. For example, the strong O-H...N and N-H...O hydrogen bonds and C-H...O interactions observed in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid indicate the potential for forming stable reaction intermediates and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyric acid derivatives are closely related to their molecular structure. The vibrational spectra, as mentioned earlier, are crucial for understanding these properties. The broad absorption bands in FTIR spectra and the corresponding Raman spectra provide information about the functional groups present and their interactions. Theoretical calculations complement these experimental findings, allowing for a comprehensive analysis of the physical and chemical properties of the compounds .

Scientific Research Applications

Butyric Acid in Bioproduction and Fermentation

Butyric acid (C3H7COOH) is significant in the food, chemical, and pharmaceutical industries. Its bioproduction through large-scale fermentation is considered more economical and efficient than petrochemical synthesis. Clostridium tyrobutyricum is investigated for butyric acid production using hexose and pentose substrates. Genetic modification and bioreactor modifications such as fibrous bed bioreactor, inner disk-shaped matrix bioreactor, and special treatments like continuous fermentation with cell recycling are being explored to enhance butyric acid production (Huang, Tang, Zhu, & Du, 2018).

Renewable Feedstocks for Butyric Acid Production

The fermentative production of butyric acid from renewable feedstocks is gaining attention due to the demand for green products and natural ingredients in various industries. Strategies for microbial butyric acid production involve strain engineering and novel fermentation process development, focusing on product yield, titer, purity, and productivity (Jiang, Fu, Yang, Xu, Wang, & Yang, 2018).

Butyric Acid in Cellular and Molecular Studies

Butyric acid demonstrates significant potential in cellular and molecular studies. It acts as a potent inducer of erythroid differentiation in cultured erythroleukemic cells and affects gene expression, apoptosis, and cell growth control. Its role as a biological response modifier and therapeutic agent in the treatment of colorectal cancer and hemoglobinopathies is notable (Leder & Leder, 1975; Pouillart, 1998).

Advanced Bioprocess Techniques for Butyric Acid

Recent strategies in butyric acid production focus on reducing production costs and improving productivity. This involves utilizing alternative inexpensive feedstock and advanced bioprocess techniques like metabolic engineering. Such approaches aim to increase the yield and selectivity of butyric acid in microbial fermentation, making it economically viable for industrial production (Luo, Yang, Zhao, Wang, Liu, Huang, & Zeng, 2018).

Butyric Acid in Biomedical Applications

Butyric acid has been found to play significant roles in the gastrointestinal tract, serving as a major energy source for colonocytes and influencing various physiological processes such as inflammation and gut health. It has shown potential in the management of gastrointestinal disorders and irritable bowel syndrome (Pituch, Walkowiak, & Banaszkiewicz, 2013; Załęski, Banaszkiewicz, & Walkowiak, 2013).

Butyric Acid Extraction and Separation Techniques

Exploring deep eutectic solvents for butyric acid separation and the use of electrodialysis and electrodeionization in fermentation processes have been investigated. These methods aim to optimize the separation and concentration of butyric acid from fermentation broths, contributing to more efficient production methods (Lalikoglu, 2021; Du, Lorenz, Beitle, & Hestekin, 2012).

Safety And Hazards

Butyric acid-4,4,4-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

The potential therapeutic implications of butyric acid, from which Butyric acid-4,4,4-d3 is derived, are still being explored. Its impact on epigenetic mechanisms could lead to more specific and efficacious therapeutic strategies for the prevention and treatment of different diseases . Further clinical studies are needed to determine if butyrate administration alone is an effective therapeutic treatment for IBD .

properties

IUPAC Name

4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480869
Record name Butyric acid-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid-4,4,4-d3

CAS RN

36789-14-7
Record name Butyric acid-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36789-14-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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